Pivalaldehyde oxime
Description
Foundational Concepts of Oxime Chemistry
Oximes are a class of organic compounds characterized by the general formula RR'C=N-OH, where R and R' are hydrogen, alkyl, or aryl groups. wikipedia.orgnumberanalytics.com They are formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgnumberanalytics.com This reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. numberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its structure. wikipedia.org
Oximes exhibit E/Z isomerism (geometric stereoisomerism) about the C=N double bond when the two groups attached to the carbon are different. wikipedia.orgnih.gov These isomers, often referred to with the older terminology of syn and anti, can frequently be separated due to a significant energy barrier to isomerization. wikipedia.orgnih.gov The oxime functional group imparts specific reactivity to the molecule, including susceptibility to both nucleophilic substitution and electrophilic addition reactions. numberanalytics.com A key reaction of oximes is the Beckmann rearrangement, where they are converted to amides upon treatment with acid. wikipedia.org They can also be reduced to form amines or hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine. wikipedia.org
The unique properties of the N-O bond in oximes make them valuable in various chemical transformations. nsf.gov They can act as precursors to iminyl radicals, which are reactive intermediates used in the synthesis of nitrogen-containing compounds. nsf.govresearchgate.net Furthermore, oximes and their derivatives have been extensively studied in coordination chemistry, where they can act as ligands, binding to metal ions through their nitrogen and oxygen atoms. researchgate.netacs.orgmdpi.com
Research Trajectories and Significance of Pivalaldehyde Oxime
This compound, also known as 2,2-dimethylpropanal oxime, is the oxime derivative of pivalaldehyde. cymitquimica.comaaronchem.comchemwhat.com Its structure features a bulky tert-butyl group attached to the carbon of the C=N-OH functionality. nih.gov This steric bulk significantly influences its reactivity and applications. nih.gov
Synthesis and Properties: this compound is synthesized through the condensation reaction of pivalaldehyde with hydroxylamine. scispace.comnih.gov It is a colorless liquid or solid with a molecular weight of approximately 101.15 g/mol . cymitquimica.comaaronchem.com Due to the presence of the tert-butyl group, this compound is a useful model compound in studies where enolization is to be avoided. scispace.comnih.gov
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol |
| CAS Number | 637-91-2 |
| Appearance | Colorless liquid or solid |
| Synonyms | 2,2-Dimethylpropanal oxime, Trimethylacetaldehyde oxime |
Data sourced from multiple chemical suppliers and databases. cymitquimica.comaaronchem.comchemwhat.comguidechem.com
Research Applications:
Hydrolytic Stability Studies: Research has utilized this compound to study the hydrolytic stability of the oxime linkage compared to other C=N bonds like hydrazones. These studies have demonstrated that the oxime linkage in this compound is significantly more resistant to hydrolysis, particularly under acidic conditions, making it a preferred linkage for bioconjugation where stability is crucial. scispace.comnih.govnih.gov Rate constants for the hydrolysis of this compound were found to be nearly 1000-fold lower than those for simple hydrazones. scispace.com
Coordination Chemistry: this compound has been investigated in the field of coordination chemistry. For instance, its reaction with diphenylborinic acid has been studied, leading to the formation of diphenylboron chelates. ubc.ca The oxime group, with its nitrogen and oxygen atoms, can act as a bidentate ligand, forming stable complexes with various metal ions. researchgate.netmdpi.com
Organic Synthesis: The unique steric and electronic properties of pivalaldehyde and its derivatives, including the oxime, make them valuable in organic synthesis. The bulky tert-butyl group can direct the stereochemical outcome of reactions, a principle utilized in asymmetric synthesis. nih.gov Pivalaldehyde itself is used in various reactions, and its oxime provides a stable derivative that can be used as a protecting group or as a precursor for other functional groups. chemicalbook.comchemicalbook.com Recent research has also explored the electrochemical synthesis of this compound. rsc.org
Interactive Data Table: Key Research Findings on this compound
| Research Area | Key Finding | Significance |
| Hydrolytic Stability | The oxime linkage is significantly more stable to hydrolysis than hydrazone linkages. scispace.comnih.gov | Establishes oximes as superior linkers for stable bioconjugates. scispace.comnih.gov |
| Coordination Chemistry | Forms stable chelates with organoboron compounds. ubc.ca | Demonstrates its utility as a ligand in designing metal complexes. ubc.ca |
| Organic Synthesis | The tert-butyl group provides steric control in reactions. nih.gov | Useful for stereoselective synthesis and as a non-enolizable substrate. nih.govscispace.com |
| Electrosynthesis | Can be synthesized via electrochemical reduction of nitrate (B79036) with pivalaldehyde. rsc.org | Offers a potential alternative and green synthetic route. |
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(2,2-dimethylpropylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)4-6-7/h4,7H,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFVJAZWSLPDEP-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-91-2 | |
| Record name | Propanal, 2,2-dimethyl-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for Pivalaldehyde Oxime and Its Derivatives
Synthesis of Pivalaldehyde Oxime
The formation of this compound, a key intermediate in various chemical syntheses, can be achieved through several distinct methods. These range from classical condensation reactions to more advanced catalytic and electrochemical procedures.
Classical and Modified Oximation Procedures
The most fundamental method for synthesizing this compound involves the condensation reaction between pivalaldehyde and a hydroxylamine (B1172632) salt, typically hydroxylamine hydrochloride, in the presence of a base. arpgweb.comresearchgate.net This reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the pivalaldehyde, followed by dehydration to form the oxime. researchgate.netnih.gov The choice of base and solvent can influence the reaction rate and yield. Common bases include sodium hydroxide (B78521) or potassium carbonate. researchgate.netajol.info
The general reaction is as follows: (CH₃)₃CCHO + NH₂OH·HCl → (CH₃)₃CCH=NOH + HCl + H₂O
A study on the hydrolytic stability of various hydrazones and oximes utilized a straightforward synthesis of this compound by condensing pivalaldehyde with methoxyamine and removing the water byproduct with anhydrous magnesium sulfate. nih.gov This highlights a modification where a substituted hydroxylamine can be used directly.
To enhance the efficiency of this classical procedure, physical methods such as ultrasound irradiation have been employed. Sonication can accelerate the condensation reaction, leading to shorter reaction times and often improved yields, presenting a greener alternative to traditional heating. ajol.info
| Method | Reagents | Conditions | Key Features | Reference(s) |
| Classical Condensation | Pivalaldehyde, Hydroxylamine Hydrochloride, Base (e.g., NaOH, K₂CO₃) | Alcoholic solution, Reflux or Room Temperature | Standard, widely used method. | arpgweb.com, researchgate.net |
| Modified Condensation | Pivalaldehyde, Methoxyamine, Anhydrous MgSO₄ | - | Direct use of substituted hydroxylamine. | nih.gov |
| Ultrasound-Assisted Synthesis | Pivalaldehyde, Hydroxylamine Hydrochloride, Base | Aqueous medium, Ultrasound irradiation | Faster reaction times, improved yields, environmentally friendly. | ajol.info |
Catalyzed Synthesis Approaches for Oxime Formation
Catalysis offers a route to milder reaction conditions and improved selectivity in oxime synthesis. While many catalytic systems focus on the cleavage of oximes, several have been developed for their formation. thieme-connect.comthieme-connect.com For instance, the use of a phase-transfer catalyst like Hyamine® in an aqueous medium has been shown to be an environmentally benign and efficient method for converting aldehydes to aldoximes at ambient temperature. yccskarad.com
Visible-light photocatalysis has also emerged as a powerful tool in organic synthesis. In one example, this compound was used as a reactant in a visible-light-catalyzed synthesis of 1,3-benzoxazines, implying its prior successful synthesis, likely through a standard or modified procedure to be used in the subsequent photocatalytic step. rsc.org Another study describes the visible-light-mediated synthesis of oxime esters from aldehydes, anilines, and N-hydroxyphthalimide esters, showcasing the versatility of photocatalysis in forming oxime-related structures. nih.gov
| Catalyst/Method | Reactants | Conditions | Key Features | Reference(s) |
| Phase-Transfer Catalysis | Aldehydes, Hydroxylamine Hydrochloride, Hyamine® | Water, Room Temperature | Green, efficient, mild conditions. | yccskarad.com |
| Visible-Light Photocatalysis | This compound, o-Hydroxybenzyl Alcohols | Visible light, Photocatalyst | Used as a reactant in subsequent functionalization. | rsc.org |
Electrochemical Methodologies for Oxime Synthesis
Electrochemical methods provide an alternative pathway for oxime synthesis, often under mild conditions and with high efficiency. A notable example is the electrosynthesis of oximes from nitrates and carbonyl compounds in an acidic medium. This method has been successfully applied to produce this compound, as confirmed by ¹H NMR analysis of the product obtained using a multilayered zinc nanosheet (M-ZnNSs) electrode. rsc.org
The electrochemical approach can avoid the use of conventional and sometimes hazardous reagents, positioning it as a sustainable synthetic strategy. While some electrochemical studies focus on the oxidation of oximes to other functional groups like nitriles, the principles can be reversed for synthesis. acs.org
| Electrode | Reactants | Medium | Key Features | Reference(s) |
| M-ZnNSs | Pivalaldehyde, Nitrate (B79036) Source | Acidic Medium | High efficiency, sustainable method. | rsc.org |
Derivatization Strategies for this compound
This compound serves as a versatile building block for the synthesis of more complex molecules, including various substituted oxime derivatives and other functionalized compounds.
Synthesis of O-Substituted Oxime Derivatives
The oxygen atom of the oxime functional group can be readily substituted to form O-alkyl or O-acyl derivatives. A common method for preparing O-alkyl oximes involves the reaction of the oxime with an organohalide in the presence of a base. jocpr.com A process has been developed where an alkali metal hydroxide is reacted with an excess of the oxime to form the oxime salt, followed by azeotropic water removal and subsequent reaction with an organohalide under anhydrous conditions. google.comgoogle.com this compound is explicitly mentioned as a suitable substrate for this transformation. google.comgoogleapis.com
The synthesis of O-acyl oxime derivatives, or oxime esters, can be achieved through various means, including the reaction of oximes with carboxylic acids or their derivatives. nih.gov A facile method for synthesizing O-acylhydroxamates involves the reaction of oxime chlorides with carboxylic acids. rsc.org Furthermore, visible-light-mediated multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters provide a direct route to oxime esters. nih.gov
| Derivative | Synthetic Method | Reagents | Key Features | Reference(s) |
| O-Alkyl Oximes | Alkylation of oxime salt | This compound, Alkali metal hydroxide, Organohalide | Good yields, anhydrous conditions. | google.com, google.com |
| O-Acyl Oximes (Oxime Esters) | Visible-light-mediated multicomponent reaction | Aldehyde, Aryl amine, N-hydroxyphthalimide ester, Photocatalyst | One-pot synthesis, mild conditions. | nih.gov |
| O-Acylhydroxamates | Reaction with oxime chlorides | Oxime chloride, Carboxylic acid | Simple and efficient. | rsc.org |
Functionalization Reactions Utilizing Pivalaldehyde Precursors
Pivalaldehyde itself is a valuable precursor for a range of functionalized molecules. Its sterically hindered nature can influence its reactivity. acs.orgnih.gov For example, it can be condensed with amino acids like L-asparagine to create chiral precursors for the synthesis of β²-amino acids. beilstein-journals.org
Imines derived from pivalaldehyde are also key intermediates. A one-pot, solvent-free procedure allows for the preparation of imines from pivalaldehyde and various amines, which are then oxidized with m-CPBA to produce oxaziridines in high yields. scirp.org Pivalaldehyde has also been utilized in palladium-catalyzed β-C(sp³)–H bond arylation, demonstrating its utility in C-H activation chemistry. mdpi.com Additionally, it serves as a building block in the synthesis of heterocyclic compounds such as pyrrole (B145914) derivatives. researchgate.net
However, the steric bulk of the tert-butyl group in pivalaldehyde can sometimes be a limiting factor. In certain photocatalyzed reactions, pivalaldehyde failed to yield the expected product, likely due to the facile decarbonylation of the unstable tert-alkyl acyl radical intermediate. nih.gov
| Reaction Type | Reactants | Product Type | Key Features | Reference(s) |
| Condensation | Pivalaldehyde, L-Asparagine | Chiral β²-amino acid precursor | Stereoselective synthesis. | beilstein-journals.org |
| Imine Formation and Oxidation | Pivalaldehyde, Benzylamine, m-CPBA | Oxaziridine | Solvent-free, high yield. | scirp.org |
| C-H Arylation | Pivalaldehyde, Aryl iodide, Pd catalyst | β-Arylated aldehyde | C-H activation. | mdpi.com |
| Heterocycle Synthesis | Pivalaldehyde, other reagents | Pyrrole derivatives | Building block for heterocycles. | researchgate.net |
Mechanistic Investigations of Pivalaldehyde Oxime Reactions
Mechanistic Pathways of Oxime Formation
The formation of pivalaldehyde oxime, like other oximes, proceeds through a condensation reaction between pivalaldehyde and hydroxylamine (B1172632). wikipedia.org This process is generally understood to occur via a two-step mechanism involving nucleophilic attack followed by dehydration.
Proton-Catalyzed Nucleophilic Attack and Dehydration
The initial step in the formation of this compound involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of pivalaldehyde. youtube.com This reaction is subject to general acid catalysis. nih.gov The protonation of the carbonyl oxygen by a generic acid occurs concurrently with the attack of the nucleophile, leading to a tetrahedral intermediate known as a hemiaminal. nih.gov
This hemiaminal intermediate is generally not stable and undergoes dehydration to form the oxime. youtube.com The dehydration step is typically the rate-determining step in the pH range of approximately 3 to 7. nih.gov This step is also acid-catalyzed, involving the protonation of the hydroxyl group of the hemiaminal, which transforms it into a good leaving group (water). nih.gov Subsequent elimination of water and deprotonation of the nitrogen atom yields the final this compound product. youtube.comnih.gov
Stereochemical Considerations and E/Z Isomerization
This compound, being an aldoxime, can exist as two geometric stereoisomers, designated as E and Z (historically referred to as syn and anti). wikipedia.org These isomers arise from the restricted rotation around the carbon-nitrogen double bond. The relative stability and interconversion of these isomers are influenced by steric and electronic factors.
The mechanisms for the acid-catalyzed Z to E isomerization of oxime derivatives have been studied, and two primary pathways have been identified: iminium ion rotation and nucleophilic catalysis. scispace.com The iminium ion rotation mechanism involves the protonation of the oxime nitrogen, followed by rotation around the C=N bond in the resulting iminium ion. scispace.com The nucleophilic catalysis pathway involves the nucleophilic attack on the protonated imine to form a tetrahedral intermediate, which can then undergo stereomutation and subsequent elimination of the nucleophile. scispace.com The rate of isomerization via the iminium ion rotation pathway is generally increased by greater conjugation in the protonated imine. scispace.com
Studies on the reactions of crotylboronates with oxime silyl (B83357) ethers have provided insights into the stereoselectivity of reactions involving oximes. The stereochemical outcome was found to be independent of the initial geometry of the oxime silyl ether, suggesting that the isomers are configurationally stable under the specific reaction conditions. pageplace.de This highlights that the stereochemistry of the final product in reactions involving oxime derivatives can be influenced by the specific reagents and reaction conditions, which may favor one isomeric transition state over another. pageplace.describd.com
Hydrolysis Mechanisms of Oximes
The hydrolysis of oximes, the reverse of their formation, results in the corresponding aldehyde or ketone and hydroxylamine. wikipedia.org This process is generally catalyzed by acid. nih.gov
pH-Rate Profiles and Catalytic Effects on Hydrolytic Stability
The hydrolytic stability of oximes is significantly influenced by pH. Detailed kinetic studies on the hydrolysis of isostructural hydrazones and an oxime derived from pivalaldehyde have been conducted using ¹H NMR spectroscopy in deuterated buffers ranging from pD 5.0 to 9.0. nih.gov These studies revealed that the hydrolysis of the this compound is acid-catalyzed. nih.gov
The pD-rate profiles for the hydrolysis of these conjugates showed that the half-life of the this compound was substantially longer than that of the corresponding hydrazones at pD values between 5.0 and 9.0. nih.gov Specifically, at pD 7.0, the first-order rate constant for the hydrolysis of the this compound was found to be approximately 160 to 600 times lower than those of various isostructural hydrazones. nih.gov The hydrolysis of the oxime at pD values greater than 7.0 was observed to be extremely slow. scispace.com
The mechanism of hydrolysis is understood to be the microscopic reverse of the formation mechanism. nih.gov It is initiated by the protonation of the imine nitrogen. nih.gov The rate of hydrolysis is significantly faster under acidic conditions. nih.gov For instance, the half-life of a hydrazone linkage was observed to decrease dramatically from 183 hours at pH 7.2 to 4.4 hours at pH 5. nih.gov
Structural Determinants of Hydrolytic Lability
The greater hydrolytic stability of oximes compared to imines and hydrazones is a well-established phenomenon. nih.gov This enhanced stability is often attributed to electronic effects, specifically the participation of the oxygen atom in electron delocalization, which reduces the electrophilicity of the carbon atom in the C=N bond. nih.gov The higher electronegativity of the oxygen atom in the oxime (χO = 3.5) compared to the nitrogen atom in hydrazones (χN = 3.0) makes the protonation of the oxime nitrogen less favorable, thus rendering the oxime more resistant to acid-catalyzed hydrolysis. scispace.com
Steric effects can also play a role in the rate of hydrolysis. While studies on hydrazone formation have shown that steric hindrance from bulky aldehydes like pivalaldehyde can inhibit the reaction to some extent, the impact on hydrolysis follows a similar logic. nih.gov Research on N-(methoxy)oxazolidine linkages, which are related to oximes, has shown that the rate of hydrolysis in neutral and basic solutions decreases with increasing steric effects of the aldehyde component. researchgate.net For instance, the half-life of hydrolysis for an oxazolidine (B1195125) derived from pivalaldehyde was found to be 30 minutes at pH 7.4 and 37°C. researchgate.net
The following table presents the half-lives for the hydrolysis of various pivalaldehyde conjugates at pD 7.0, highlighting the superior stability of the oxime.
| Conjugate | Half-life (t₁/₂) at pD 7.0 |
| Pivalaldehyde Methylhydrazone | ~2.5 hours |
| Pivalaldehyde Acetylhydrazone | ~5 hours |
| Pivalaldehyde Semicarbazone | ~9 hours |
| This compound | ~1500 hours |
Data adapted from studies on isostructural hydrazones and an oxime. nih.gov
Molecular Rearrangements Involving Oximes
Oximes are known to undergo several types of molecular rearrangements, most notably the Beckmann rearrangement and the Neber rearrangement.
The Beckmann rearrangement is a classic reaction in organic chemistry where an oxime is converted into an amide under acidic conditions. byjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group. byjus.com This is followed by the migration of the alkyl or aryl group that is in the anti position to the hydroxyl group, leading to the formation of a nitrilium ion intermediate. byjus.commasterorganicchemistry.com Subsequent attack by a water molecule and tautomerization yields the corresponding amide. byjus.com While this is a general reaction for oximes, specific studies detailing the Beckmann rearrangement of this compound itself are not extensively documented in the provided search results.
The Neber rearrangement is another important reaction of oximes, specifically ketoxime O-sulfonates, which converts them into α-amino ketones. wikipedia.org The process involves the formation of an azirine intermediate through the displacement of a tosylate or other sulfonate leaving group by a carbanion generated at the α-carbon. wikipedia.org Subsequent hydrolysis of the azirine yields the α-amino ketone. wikipedia.org A side reaction to the Neber rearrangement is the Beckmann rearrangement. wikipedia.org
Additionally, other rearrangements involving oximes have been explored. For instance, the McLafferty rearrangement, a fragmentation reaction observed in mass spectrometry, has been studied for oximes and was found to be enhanced compared to the corresponding carbonyl compounds. researchgate.net This suggests that the oxime functionality can influence the fragmentation pathways of molecules under specific conditions. researchgate.net
Beckmann Rearrangement Pathways
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a nitrile under acidic conditions. pharmaguideline.combyjus.com The outcome of the reaction depends on the starting material; oximes derived from ketones yield amides, while those from aldehydes, such as this compound, typically rearrange to form nitriles. pharmaguideline.commasterorganicchemistry.com The reaction is catalyzed by various acids, including sulfuric acid, polyphosphoric acid, and hydrogen fluoride (B91410), which facilitate the conversion of the hydroxyl group into a good leaving group. byjus.comlscollege.ac.in
The mechanism involves protonation of the oxime's hydroxyl group, followed by the elimination of water and a concurrent migration of the group anti-periplanar to the departing water molecule. pharmaguideline.com In the case of this compound, the migrating group is the hydrogen atom attached to the carbonyl carbon, leading to the formation of a nitrile.
However, a competing reaction known as Beckmann fragmentation can also occur. lscollege.ac.in This pathway is favored when the group alpha to the oxime function can form a stable carbocation. lscollege.ac.in For this compound, the alpha-position is a quaternary carbon atom, which can stabilize a positive charge through the formation of the highly stable tert-butyl cation. This makes the fragmentation pathway a viable alternative to the classical rearrangement, yielding a nitrile and a carbocation. lscollege.ac.in The choice between rearrangement and fragmentation can be influenced by the specific reaction conditions employed. lscollege.ac.in
McLafferty Rearrangement in Oxime Fragmentation
The McLafferty rearrangement is a well-documented fragmentation reaction observed in mass spectrometry, involving the transfer of a gamma-hydrogen atom to an acceptor group, followed by the cleavage of a beta-bond. nih.govwikipedia.org This reaction provides crucial structural information from the mass spectra of organic molecules.
In the gas phase, particularly during electron ionization mass spectrometry (EI-MS), the McLafferty rearrangement is a significant fragmentation pathway for odd-electron positive ions derived from various functional groups, including oximes. nih.gov Research comparing carbonyls, oximes, and silyl oxime ethers has shown that the presence of the oxime functional group relatively enhances the McLafferty rearrangement compared to other primary fragmentation reactions. nih.govresearchgate.net
The general mechanism involves the transfer of a hydrogen atom from a γ-position relative to the C=N bond onto the nitrogen atom, proceeding through a six-membered ring transition state. This is followed by the cleavage of the bond between the α- and β-carbon atoms, resulting in the elimination of a neutral alkene and the formation of a charged enol-like fragment. nih.gov For this compound, this would involve abstraction of a hydrogen from one of the methyl groups of the tert-butyl moiety.
Studies on model compounds have identified several structural factors that promote this α,β fragmentation. nih.gov The rearrangement can proceed through either a concerted or a stepwise mechanism, with calculations often favoring the stepwise pathway for oximes. nih.gov In the stepwise mechanism for oximes with a CH2 group at the β-position, the C-C bond breaking is typically the rate-determining step. nih.gov
Table 1: Factors Influencing the Relative Enhancement of McLafferty Rearrangement
| Factor | Comparison | Enhancement Effect | Source |
|---|---|---|---|
| Functional Group | Oxime vs. Carbonyl | McLafferty rearrangement is relatively enhanced in oximes. | nih.govresearchgate.net |
| Substituent at β-position | Oxygen vs. Methylene | An oxygen atom at the β-position enhances the rearrangement. | nih.gov |
| Compound Type | Ketone vs. Aldehyde | The rearrangement is more pronounced in ketones compared to aldehydes. | nih.gov |
A novel solution-phase equivalent of the gas-phase McLafferty rearrangement has been observed in the carbocationic rearrangement of protonated pivalaldehyde under superacidic conditions. researchgate.netacs.orgnih.gov Studies conducted by George A. Olah and colleagues demonstrated that protonated pivalaldehyde rearranges quantitatively to protonated methyl isopropyl ketone in various superacid media. acs.orgnih.gov
This isomerization occurs efficiently in media such as anhydrous hydrogen fluoride (HF), triflic acid, and with more environmentally benign amine:HF complexes like pyridinium (B92312) poly(hydrogen fluoride) (PPHF). acs.orgnih.gov The reaction is believed to proceed through gitionic dicationic intermediates, which are formed via protosolvation of the protonated pivalaldehyde at very high acidities. researchgate.netacs.org This superacid-catalyzed carbocationic rearrangement represents a unique parallel in solution chemistry to the fragmentation process well-known in gas-phase ion chemistry. researchgate.netnih.gov
Gas-Phase Ion Chemistry and Fragmentation Patterns
Photochemical and Radical-Mediated Transformations of Oximes
Oximes can undergo a variety of transformations initiated by photochemical processes or radical mediators. researchgate.net These reactions often proceed through the generation of iminyl radical intermediates, which are versatile species in organic synthesis. researchgate.netnih.gov
The formation of the iminyl radical from an oxime derivative, such as an O-acyl or O-aryl oxime, can be achieved through photo-induced single-electron transfer (SET). nih.govrsc.org In a typical photoredox catalytic cycle, a photoexcited catalyst can reduce the oxime derivative, leading to the homolytic cleavage of the weak N-O bond and the expulsion of an anion (e.g., benzoate (B1203000) or phenolate). nih.govrsc.org This process generates a C-centered iminyl radical. nih.gov
Aldehydes themselves can act as photoinitiators, absorbing light and promoting transformations via energy transfer or hydrogen atom abstraction, indicating a pathway for radical generation. beilstein-journals.org Once formed, the iminyl radical derived from this compound can participate in a range of subsequent reactions. These include intramolecular cyclizations if a suitable radical acceptor is present within the molecule, or intermolecular additions. researchgate.netnih.gov The specific reaction pathway is dependent on the substrate structure and the reaction conditions. These photochemical methods are valued for their ability to generate radical intermediates under mild conditions, often avoiding the need for toxic reagents. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of pivalaldehyde oxime, offering insights into its atomic connectivity and spatial arrangement. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, along with advanced NMR experiments, allows for a comprehensive understanding of its molecular architecture.
The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the different types of protons in the molecule. The spectrum typically displays three main resonances:
Tert-butyl Protons ((CH₃)₃C-): The nine equivalent protons of the tert-butyl group appear as a sharp singlet. This is due to the free rotation around the carbon-carbon single bonds, which makes all nine protons chemically and magnetically equivalent, thus precluding any proton-proton splitting.
Methine Proton (-CH=NOH): The single proton attached to the carbon of the C=N double bond also appears as a singlet.
Hydroxyl Proton (-OH): The oxime hydroxyl proton typically appears as a broad singlet. Its chemical shift can be variable and is often dependent on factors like solvent, concentration, and temperature due to hydrogen bonding.
Oximes can exist as a mixture of (E) and (Z) stereoisomers, which can often be distinguished by NMR as they may exhibit slightly different chemical shifts for the protons near the C=N bond. researchgate.net In the case of derivatives like (E)-pivalaldehyde O-butyryl oxime, the tert-butyl protons have been observed at approximately δ 1.2 ppm and the methine proton at δ 7.9 ppm. rsc.org While these values provide a reference, the exact chemical shifts for the parent this compound may differ.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Functional Group | Expected Chemical Shift (δ) | Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₃C- | ~ 1.1 - 1.3 ppm | Singlet (s) | 9H |
| -CH=N- | ~ 7.5 - 8.0 ppm | Singlet (s) | 1H |
The proton-decoupled ¹³C NMR spectrum of this compound provides complementary information, confirming the carbon skeleton of the molecule. The spectrum is expected to show three distinct signals corresponding to the three unique carbon environments:
Iminic Carbon (-CH=NOH): The carbon atom of the oxime functional group is deshielded and appears at a characteristic downfield shift.
Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group.
Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group appear as a single, typically intense, signal.
For the derivative (E)-pivalaldehyde O-butyryl oxime, the iminic carbon resonates at approximately δ 164.3 ppm, the quaternary carbon at δ 34.6 ppm, and the methyl carbons at δ 26.9 ppm. rsc.org These values serve as a useful guide for the expected chemical shifts in this compound.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ) |
|---|---|
| -C H=NOH | ~ 160 - 165 ppm |
| -C (CH₃)₃ | ~ 34 - 36 ppm |
The planar C=N double bond in this compound gives rise to the possibility of (E) and (Z) stereoisomers. Advanced NMR techniques are crucial for assigning the specific stereochemistry and for studying the conformational dynamics of the molecule.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments, such as NOESY, are powerful tools for determining stereochemistry. These techniques detect through-space interactions between protons that are in close proximity. For this compound, an NOE correlation between the methine proton (-CH=N) and the hydroxyl proton (-OH) would suggest a (Z)-configuration, whereas an NOE between the methine proton and the protons of the tert-butyl group would indicate an (E)-configuration.
Variable Temperature (VT) NMR: VT-NMR studies can provide information on dynamic processes, such as the interconversion between (E) and (Z) isomers or restricted rotation around single bonds. copernicus.org By recording spectra at different temperatures, it is possible to determine the energy barriers for these processes. copernicus.org
J-Coupling Analysis: While the ¹H NMR spectrum is simple, analysis of long-range coupling constants (²J, ³J) in high-resolution spectra or in specific isotopically labeled samples can sometimes provide additional structural clues.
These advanced methods, often used in combination, allow for a detailed three-dimensional structural model of this compound in solution. ipb.ptnih.gov
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that provides information on the molecular weight and elemental composition of this compound. Different ionization methods can yield complementary data on the molecule's fragmentation pathways.
Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Ion Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 101 | [C₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |
| 57 | [(CH₃)₃C]⁺ | Alpha-cleavage |
Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and typically produces a prominent pseudomolecular ion, such as [M+H]⁺. routledge.comtaylorfrancis.com This is useful for confirming the molecular weight of the analyte. For this compound, using a reagent gas like methane (B114726) or isobutane (B21531) would be expected to generate a strong signal at m/z 102, corresponding to the protonated molecule [C₅H₁₁NO + H]⁺. This technique is particularly valuable when the molecular ion in EI-MS is weak or absent. taylorfrancis.com
High-Resolution Mass Spectrometry (HRMS) is used to measure the m/z of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula, as each formula has a unique exact mass. The theoretical exact mass of the protonated this compound molecule, [C₅H₁₂NO]⁺, can be calculated by summing the exact masses of its constituent atoms. A comparison between the experimentally measured mass and the calculated mass can confirm the elemental composition.
Formula: C₅H₁₁NO
Molecular Weight: 101.1469 g/mol nist.gov
Calculated Exact Mass for [M+H]⁺ (C₅H₁₂NO⁺): 102.0919
HRMS Data Presentation: An experimental result would be reported as "HRMS (ESI) m/z: [M+H]⁺ calcd for C₅H₁₂NO⁺ 102.0919; found 102.0917," where the small difference between the calculated and found values is within the instrument's mass accuracy tolerance. doi.orgrsc.org
This level of accuracy is indispensable for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.
Compound Name Table
| Compound Name |
|---|
| This compound |
| (E)-pivalaldehyde O-butyryl oxime |
| Methane |
| Isobutane |
| Tert-butyl radical |
Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Identification of Isomers
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, which can exist as geometric isomers (syn and anti, or E and Z), GC-MS plays a crucial role. researchgate.netdntb.gov.ua The gas chromatography component separates these isomers based on their differential interactions with the stationary phase of the GC column. louisville.edu
Typically, the analysis of a sample containing this compound will produce a chromatogram with two distinct peaks, corresponding to the syn and anti isomers. louisville.edunih.gov The separation is possible due to slight differences in the physical properties, such as boiling point and polarity, between the two isomers. For many aldoximes, the syn (E) isomer is often the major product and may elute first. Following separation by the GC, the individual isomers are introduced into the mass spectrometer for ionization and detection, allowing for their distinct identification. researchgate.netrsc.orgrsc.org It has been noted in the analysis of other oximes that high temperatures in the GC injector can sometimes cause partial dehydration of the oxime to the corresponding nitrile, which would also be detectable by the mass spectrometer. researchgate.netdntb.gov.ua
The ability of GC to separate the E and Z isomers is a common feature in the analysis of oximes and their derivatives. louisville.edunih.gov Studies on various oximes confirm that GC can effectively resolve the stereoisomers, which can then be individually analyzed by the mass spectrometer. researchgate.net
Fragmentation Pattern Analysis and Mechanistic Insights
The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern following ionization, typically by electron impact (EI). nih.gov The molecular ion (M⁺•) of this compound (C₅H₁₁NO) is observed at a mass-to-charge ratio (m/z) of 101. nist.gov The fragmentation of this molecular ion is governed by the stability of the resulting fragments, with common pathways including α-cleavage and rearrangements. wpmucdn.combasicmedicalkey.comlibretexts.org
The electron ionization mass spectrum of this compound is characterized by several key fragments. The fragmentation is heavily influenced by the bulky tert-butyl group.
Key Fragmentation Pathways:
Loss of a methyl radical ([M-15]⁺): A peak is observed at m/z 86, corresponding to the loss of a methyl group (•CH₃) from the tert-butyl moiety. This is a common initial fragmentation for compounds containing a t-butyl group.
α-Cleavage: The bond between the carbonyl carbon and the t-butyl group is susceptible to cleavage. This can lead to the formation of a tert-butyl cation ([C₄H₉]⁺) at m/z 57.
McLafferty-type Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen, which is absent in this compound, related rearrangement processes are common in oximes and can lead to significant fragmentation. nih.govresearchgate.net
Formation of [CH=NOH]⁺•: A significant peak appears at m/z 44, which can be attributed to the [CH=NOH]⁺• fragment.
Base Peak: The most intense peak in the spectrum (the base peak) is at m/z 41. This ion likely corresponds to the stable allyl-type cation [C₃H₅]⁺ or a related rearranged nitrogen-containing species.
The analysis of these fragmentation patterns provides structural confirmation of the molecule. nzdr.ru The presence of an odd-numbered molecular ion (m/z 101) is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. basicmedicalkey.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes.
For this compound, the IR spectrum exhibits characteristic absorption bands that confirm the presence of the oxime functional group (-CH=N-OH). The most prominent of these is the O-H stretching vibration, which typically appears as a broad band in the region of 3100-3600 cm⁻¹. researchgate.net For various oximes, this peak has been observed at specific frequencies such as 3418 cm⁻¹, 3367 cm⁻¹, and 3481 cm⁻¹. researchgate.netcdnsciencepub.com The C=N stretching vibration of the oxime group gives rise to an absorption band around 1640-1690 cm⁻¹. researchgate.net
Other significant vibrations include the C-H stretching of the alkyl groups (tert-butyl and the methine proton) just below 3000 cm⁻¹, and the N-O stretching vibration, typically found in the 930-960 cm⁻¹ region.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure determination for this compound is not prominently reported in the literature, the solid-state behavior of aldoximes is well-documented, allowing for a reliable prediction of its crystal packing. scispace.comscispace.com
Oximes are capable of acting as both hydrogen-bond donors (via the -OH group) and acceptors (via the nitrogen atom). scispace.com This dual functionality dictates their supramolecular structure in the solid state. The most common and stable arrangement for aldoximes is the formation of centrosymmetric dimers through intermolecular O-H···N hydrogen bonds. scispace.comscispace.com This interaction forms a characteristic ring motif denoted by the graph-set descriptor R²₂(6).
Mentioned Compounds
Computational and Theoretical Investigations
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT methods are at the forefront of computational chemistry for elucidating the electronic and structural properties of molecules. These first-principles approaches are crucial for understanding the fundamental nature of pivalaldehyde oxime.
Theoretical calculations are instrumental in determining the stable conformations and electronic characteristics of oximes. For aldoximes, the syn and anti isomers are of primary interest. In the case of this compound, the (E)-isomer (anti) and (Z)-isomer (syn) represent the two geometric possibilities around the C=N double bond.
DFT calculations on related sterically hindered oximes, such as those with a tertiary-butyl group (Me₃C), have been performed to understand their structure. For the self-exchange reaction between an iminoxyl radical and an oxime, DFT calculations revealed that for the sterically demanding R = Me₃C, the transition state involves two planes twisted at a 45.2° angle to accommodate the bulky groups. nih.gov This highlights the significant impact of the t-butyl group, also present in this compound, on molecular geometry.
General studies on aldoximes using ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), as well as DFT methods like BLYP, have been used to optimize molecular geometries. acs.org For propionaldehyde (B47417) oxime, a close structural analog, calculations have shown that the anti-clinal (ac) form is slightly more stable than the syn-periplanar (sp) form. acs.org These findings suggest that similar conformational analyses for this compound would be crucial for understanding its reactivity. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of reactivity. biointerfaceresearch.com For pyridine (B92270) oximes, DFT calculations have been used to determine these frontier orbitals and predict their interaction with metal surfaces. mdpi.com
Table 1: Representative Calculated Geometric Parameters for Aldoximes (Note: Data below is illustrative of typical values for aldoximes from computational studies and not specific to this compound unless cited.)
| Parameter | HF/6-31G | MP2/6-31G | BLYP/6-31G* |
| C=N bond length (Å) | 1.25-1.28 | 1.27-1.30 | 1.28-1.31 |
| N-O bond length (Å) | 1.39-1.42 | 1.40-1.43 | 1.41-1.44 |
| C-C-N angle (degrees) | 115-120 | 115-120 | 115-120 |
| C=N-O angle (degrees) | 110-115 | 110-115 | 110-115 |
This table is generated based on general findings for aldoximes in sources like acs.org.
DFT calculations are a cornerstone for mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing transition states. For oximes, several fundamental reactions have been investigated computationally.
The formation of oximes from carbonyl compounds and hydroxylamine (B1172632) is a classic reaction. DFT studies, including solvation models, have been used to analyze the proposed mechanisms under neutral and acidic conditions, as well as in the presence of catalysts like aniline (B41778). researchgate.net These studies often involve calculating the energetics of intermediates, such as the carbinolamine, and the transition states for its formation and subsequent dehydration to the oxime. researchgate.netresearchgate.net
The Beckmann rearrangement, a signature reaction of oximes, has also been the subject of computational scrutiny. DFT calculations on the acid-catalyzed Beckmann rearrangement of cyclohexanone (B45756) oxime have explored secondary reaction pathways that lead to byproducts. unive.it Such studies optimize the geometries of transition states and intermediates along the reaction coordinate to understand product distributions. researchgate.net
Furthermore, intramolecular oxime transfer reactions leading to isoxazolines have been assessed using DFT (PBE0/def2-TZVPP) with a polarizable continuum model. acs.orgnih.gov These calculations predict that water-addition and -expulsion steps often have the highest energy barriers along the reaction pathway. acs.orgnih.gov A DFT study on the iminoxyl/oxime self-exchange reaction, which included a sterically hindered oxime analogous to this compound, identified a counterintuitive five-center, cyclic transition state for this proton-coupled electron transfer (PCET) process. nih.gov
Table 2: Calculated Activation Energies for Key Oxime Reactions (Note: These are examples from studies on various oximes and are not specific to this compound.)
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Iminoxyl/Oxime Self-Exchange (R=Me₃C) | DFT | 8.8 - 9.9 | nih.gov |
| Intramolecular Oxime Transfer | PBE0/def2-TZVPP | Varies (water addition is rate-limiting) | acs.orgnih.gov |
| Beckmann Rearrangement (Cyclohexanone Oxime) | DFT/B3LYP | Pathway dependent | unive.it |
Computational methods, particularly DFT, have become indispensable for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov
Numerous studies have demonstrated the power of DFT in accurately predicting ¹H and ¹³C NMR chemical shifts for complex oxime structures. nih.govdntb.gov.uanih.gov For instance, a comprehensive study on dipterocarpol (B1150813) oxime, a large triterpenoid, involved screening 144 different DFT methods to find the most accurate ones for predicting its NMR spectra. nih.gov The results showed that with the right combination of functional and basis set, the root-mean-square-error (RMSE) for ¹³C shifts could be as low as 0.84 ppm. nih.gov
These computational approaches are powerful enough to help assign difficult signals, such as those from diastereotopic protons or methyl groups in complex environments. nih.gov The choice of solvent in the computational model (e.g., using a Polarizable Continuum Model, PCM) is also crucial for achieving high accuracy, as solvent effects can be significant, especially for ¹³C chemical shifts. nih.govdntb.gov.ua Such methodologies could be directly applied to this compound to predict its NMR spectrum and aid in its experimental characterization.
Reaction Pathway Elucidation and Transition State Analysis
Molecular Dynamics Simulations (Potential for studying solution-phase behavior)
While Ab Initio and DFT calculations are excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules in a condensed phase, such as in solution.
MD simulations have been used to study the interfacial adsorption and orientation of 2-hydroxy oximes at a heptane/water interface. tandfonline.comtandfonline.com These simulations revealed that the oxime molecules adopt an oriented configuration with the polar hydroxy oxime group in the aqueous phase and the hydrophobic nonyl group in the organic phase. tandfonline.comtandfonline.com This demonstrates the potential of MD to study how this compound would behave at interfaces or within different solvent environments, providing insights into its solvation structure and dynamic interactions.
Furthermore, MD simulations, in conjunction with NMR spectroscopy, have been used to investigate hydrogen bonding and molecular dynamics for other oxime derivatives in solution. nih.gov Ab-initio MD simulations have even been employed to model the reactive formation of oximes from ethanimine (B1614810) in an aqueous environment, capturing the sequence of elementary reaction steps. mdpi.com These examples underscore the capability of MD simulations to provide a dynamic picture of this compound's behavior in solution, which is crucial for understanding its role in various chemical processes.
Reaction Rate Theory Applications (e.g., RRKM theory for fragmentation kinetics)
To connect the calculated potential energy surface of a reaction to its actual rate, statistical rate theories are often employed. The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a prominent example used to calculate microcanonical rate constants for unimolecular reactions.
RRKM theory has been applied to understand the fragmentation kinetics of oxime ions in mass spectrometry. nih.govresearchgate.netlouisville.edu In studies of the McLafferty rearrangement of oxime and silyl (B83357) oxime ether ions, RRKM calculations, fed with input parameters from quantum chemical calculations, are used to estimate the rates of different fragmentation pathways. nih.govlouisville.edu This allows researchers to determine whether a reaction proceeds via a stepwise or concerted mechanism and to understand the competition between different decomposition channels. nih.govresearchgate.net
The theory has also been mentioned in the context of the Schmidt rearrangement of oximes, where it can help explain product selectivity and reaction rates, especially in cases where non-statistical dynamic effects might be at play. researchgate.net The application of RRKM theory to the fragmentation of this compound could provide a detailed understanding of its mass spectrometric behavior and the stability of its ionic fragments.
Catalysis and Reactivity Modulation in Oxime Chemistry
Catalytic Principles in Oxime Formation
The formation of oximes from aldehydes or ketones and hydroxylamine (B1172632) is a reversible condensation reaction that can be catalyzed to enhance reaction rates. nih.govchemtube3d.com The mechanism generally involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov Catalysts play a crucial role in facilitating these steps. numberanalytics.com
Aniline (B41778) and its derivatives are effective nucleophilic catalysts for oxime formation. nih.gov The catalytic cycle, as first detailed by Jencks, involves the initial formation of a more reactive imine intermediate from the carbonyl compound and the aniline catalyst. nih.gov This imine is then attacked by the hydroxylamine, a potent α-effect nucleophile, to form a tetrahedral intermediate. nih.gov Subsequent elimination of the aniline catalyst yields the final oxime product. nih.gov
The effectiveness of aniline as a catalyst stems from its ability to act as both a good nucleophile to attack the carbonyl and a good leaving group due to the delocalization of the nitrogen lone pair into the aromatic ring. nih.gov Studies have consistently shown that aromatic amines like aniline are more effective catalysts than aliphatic amines. nih.gov The rate of aniline-catalyzed oxime formation is comparable to that of aniline-catalyzed semicarbazone formation. researchgate.net
Recent research has focused on developing more efficient aniline-based catalysts. nih.gov It has been found that p-substituted anilines with electron-donating groups are superior catalysts for oxime ligations at neutral pH. nih.gov For instance, p-phenylenediamine (B122844) at a low concentration (2 mM) at pH 7 was found to be a highly effective catalyst, providing a 120-fold rate increase compared to the uncatalyzed reaction and a 19-fold increase compared to the aniline-catalyzed reaction in a model protein PEGylation. nih.gov
The general mechanism for amine-based catalysis is outlined below:
Step 1: Nucleophilic attack of the amine catalyst on the carbonyl compound to form a tetrahedral intermediate.
Step 2: Dehydration to form a reactive iminium ion.
Step 3: Nucleophilic attack by hydroxylamine on the iminium ion.
Step 4: Elimination of the amine catalyst to yield the oxime.
Metal-Organic Frameworks (MOFs) have emerged as versatile heterogeneous catalysts for a variety of organic transformations, including reactions involving oximes. researchgate.net Their high surface area, tunable porosity, and the presence of catalytically active metal centers and organic linkers make them attractive for catalysis.
While direct catalysis of pivalaldehyde oxime formation by MOFs is not extensively documented, related systems demonstrate their potential. For instance, a copper-based MOF, Cu2(OBA)2(BPY), has been used as a recyclable heterogeneous catalyst for the synthesis of β-sulfonylvinylamines from oxime acetates and sodium sulfinates. rsc.org This MOF showed higher activity than many traditional homogeneous catalysts. rsc.org
In another study, a magnesium-based MOF was used to derive ultrafine magnesium oxide nanoparticles (MgO-SCM). nih.gov This material served as a catalyst in a one-pot electrochemical synthesis of oxime ethers. nih.gov The MgO-SCM catalyst facilitated the in-situ production of hydroxylamine from nitrogen oxides, which then reacted with an aldehyde to form the oxime. nih.gov The high efficiency was attributed to the ultrafine MgO nanoparticles, which accelerated the formation of hydroxylamine. nih.gov
Furthermore, a zirconium-based MOF, UiO-66-NH2, has been modified to support an organocatalyst for the synthesis of oximes from aldehydes and ketones. researchgate.net These examples highlight the potential of MOFs as efficient and reusable catalysts in oxime chemistry, offering advantages in terms of catalyst separation and recycling. researchgate.netrsc.org
Amine-Based Catalysis (e.g., Aniline derivatives)
Catalyzed Functional Group Interconversions of Oximes
Oximes are stable and versatile intermediates that can be converted into other important functional groups, such as carbonyl compounds, amines, and hydroxylamines, through catalyzed reactions.
The regeneration of carbonyl compounds from oximes, known as deoximation, is a crucial transformation in organic synthesis, particularly as oximes serve as protecting groups for aldehydes and ketones. researchgate.netnih.gov Oxidative cleavage provides a mild alternative to traditional acidic hydrolysis, which can sometimes lead to low yields and byproducts. nih.gov
A variety of reagents and catalytic systems have been developed for the oxidative cleavage of oximes. These methods often offer high yields, chemoselectivity, and mild reaction conditions. organic-chemistry.org
Examples of Catalytic Systems for Oxidative Deoximation:
| Catalyst/Reagent System | Conditions | Notes |
| Ni(II) complex / O₂ / Pivalaldehyde | Room temperature | Aerobic oxidative cleavage of ketoximes. thieme-connect.com |
| Mn(L²²pyfp)Cl / 10% H₂O₂ | - | Catalytic cleavage of oximes to their corresponding carbonyls. researchgate.net |
| Triscetylpyridinium tetrakis(oxodiperoxotungsto)phosphate / H₂O₂ | Chloroform-water, 30 °C | Oxidative deprotection of aromatic and aliphatic oximes. nih.gov |
| Anhydrous AlCl₃ / nano-SiO₂ | Solvent-free, 70-80 °C | Efficient and rapid deoximation of various oximes. researchgate.net |
| Fe-HCl | - | Deprotection of oximes to carbonyl compounds in excellent yields. sciencemadness.org |
These methods demonstrate the diverse range of catalysts, from metal complexes to solid-supported reagents, that can effectively mediate the oxidative cleavage of oximes back to their parent carbonyl compounds. researchgate.netnih.govthieme-connect.comresearchgate.netsciencemadness.org
The reduction of oximes is a key method for synthesizing primary amines and hydroxylamines. wikipedia.orgnih.gov The selectivity of the reduction towards either the amine or the hydroxylamine can often be controlled by the choice of reducing agent and reaction conditions. mdpi.com
Reduction to Amines: The reduction of oximes to primary amines involves the cleavage of the N-O bond and the reduction of the C=N double bond. nih.gov This transformation is widely used in organic synthesis. derpharmachemica.com
Catalytic Hydrogenation: Heterogeneous catalysts based on noble metals like palladium and platinum are effective for the hydrogenation of oximes to amines. mdpi.com The mechanism can differ, with Pd catalysts often promoting N-O bond cleavage, while Pt catalysts may favor reduction of the C=N bond first. mdpi.com
Other Reducing Agents: A variety of other reducing agents can be employed, such as sodium metal, sodium amalgam, and hydride reagents. wikipedia.org A simple and low-cost method involves the use of stannous chloride (SnCl₂). derpharmachemica.com Copper nanoparticles in the presence of NaBH₄ have also been reported as an efficient system for the reduction of oximes to amines under reflux conditions. researchgate.net
Reduction to Hydroxylamines: The selective reduction of the C=N bond of an oxime without cleaving the N-O bond yields a hydroxylamine. nih.gov This transformation has been a significant challenge due to the lability of the N-O bond. nih.govincatt.nl
Catalytic Systems: Significant progress has been made in developing catalytic systems for this selective reduction. nih.gov Early methods used platinum-based heterogeneous catalysts with a strong Brønsted acid. nih.gov More recently, homogeneous transition-metal catalysts and metal-free systems have been developed that show high turnover numbers. nih.gov For instance, a bisphosphine nickel complex has been reported for the highly efficient asymmetric hydrogenation of oximes to chiral hydroxylamines. incatt.nl
Borohydride Reagents: Reagents like pyridine-borane can smoothly reduce oximes to N-substituted hydroxylamines without affecting other functional groups. thieme-connect.de Sodium cyanoborohydride (NaBH₃CN) has also been used for this purpose, often under controlled pH conditions. thieme-connect.de
Oxidative Cleavage to Carbonyl Compounds
Steric Effects on Reaction Rates and Selectivity (Influence of Pivaloyl Group)
The bulky tert-butyl group, present in the pivaloyl moiety of pivalaldehyde and its derivatives, exerts significant steric hindrance that profoundly influences reaction rates and selectivity. nih.govuregina.canih.gov
In the context of oxime formation, the steric bulk of pivalaldehyde can decrease the rate of reaction compared to less hindered aldehydes. nih.gov For example, a study on hydrazone formation, a reaction mechanistically similar to oxime formation, showed a 7.5-fold decrease in the reaction rate for pivalaldehyde relative to the less bulky butyraldehyde. nih.gov This steric inhibition arises from the difficulty of the nucleophile (hydroxylamine) in approaching the sterically crowded carbonyl carbon of pivalaldehyde. nih.govwiley-vch.de Preparing the imine from pivalaldehyde can require more forcing conditions, such as heating in the presence of an acid catalyst, compared to less hindered aldehydes like benzaldehyde. wiley-vch.de
The steric influence of the tert-butyl group is also evident in the reactivity of the resulting this compound. The bulky group can hinder the approach of reagents to the reactive centers of the oxime. For instance, the reactivity of iminoxyl radicals, which can be generated from oximes, is dependent on the steric demands of the oxime substituents. researchgate.net In some cases, the steric hindrance can lead to lower product yields in subsequent reactions. beilstein-journals.orgreading.ac.uk For example, in a palladium-catalyzed acylation reaction, steric hindrance was cited as a limiting factor. reading.ac.uk Similarly, in a radical cyclization reaction, the steric effect of an ortho-methyl substituent was noted to lower the yield. beilstein-journals.org
However, steric hindrance can also be exploited to control selectivity. The bulkiness of the tert-butyl group is often used in stereoselective synthesis to direct the approach of reagents from the less hindered face of a molecule, leading to high diastereoselectivity. nih.gov In the thermal activation of certain ω-alkenyl oximes, the presence of a tert-butyl group was found to influence the reaction pathway, making the energy barriers for oxime rotation and cyclization comparable. maynoothuniversity.ie
The table below summarizes the observed steric effects of the pivaloyl group in various reactions.
Influence of Pivaloyl Group on Reactivity and Selectivity
| Reaction Type | Observation | Reference |
| Hydrazone/Oxime Formation | 7.5-fold rate decrease for pivalaldehyde vs. butyraldehyde. | nih.gov |
| Imine Synthesis | Requires heating and acid catalysis for pivalaldehyde. | wiley-vch.de |
| Radical Cyclization | Lower yield observed with sterically hindered substrates. | beilstein-journals.org |
| Acylation Reactions | Steric hindrance can be a limiting factor, reducing yields. | reading.ac.uk |
| Asymmetric Alkylation | The bulky t-butyl group reliably imparts high steric-driven selectivity. | nih.gov |
| Thermal Cyclization of Alkenyl Oximes | Influences the balance between different reaction pathways (rotation vs. cyclization). | maynoothuniversity.ie |
Synthetic Applications and Chemical Transformations of Pivalaldehyde Oxime and Analogues
Synthetic Utility in Organic Synthesis
The synthetic utility of pivalaldehyde oxime is largely derived from the reactivity of the oxime functional group and the influence of the sterically demanding tert-butyl group. This combination allows for high selectivity in various transformations.
This compound can serve as a stable precursor to pivalaldehyde, which is a valuable component in condensation reactions, most notably the Aldol (B89426) condensation. chemicalbook.comscispace.com The Aldol condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of two carbonyl compounds to create a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.orgmagritek.comlibretexts.org
A key advantage of using pivalaldehyde in these reactions is that it lacks α-hydrogens, meaning it cannot enolize. nih.gov This prevents self-condensation and makes it an excellent electrophilic partner in crossed Aldol reactions, where it reacts with an enolizable ketone or aldehyde to form a single major product. wikipedia.org this compound can be hydrolyzed to release the aldehyde in situ or used to prepare the aldehyde beforehand, providing a controlled source for these reactions. scispace.com The bulky tert-butyl group also plays a significant role in directing the stereochemical outcome of these condensations. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref. |
| Pivalaldehyde (from oxime) | Ketone (with α-hydrogens) | Crossed Aldol Condensation | β-Hydroxy Ketone | wikipedia.orgnih.gov |
| Pivalaldehyde (from oxime) | Aldehyde (with α-hydrogens) | Crossed Aldol Condensation | β-Hydroxy Aldehyde | wikipedia.orglibretexts.org |
The sterically demanding tert-butyl group of pivalaldehyde and its oxime derivatives is frequently exploited to achieve high levels of stereocontrol in alkylation and other diastereoselective reactions. chemicalbook.comnih.gov A common strategy involves incorporating pivalaldehyde into a chiral auxiliary system, such as an oxazolidinone or imidazolidinone, to guide the approach of an incoming electrophile. nih.gov
In a well-documented example of "self-regeneration of stereocenters" (SRS), an oxazolidinone derived from proline and pivalaldehyde is used to direct alkylations. nih.gov The bulky tert-butyl group reliably forces the electrophile to add to the less hindered face of the enolate, leading to excellent diastereoselectivity. nih.gov This method has been instrumental in the synthesis of α-quaternary amino amides. nih.gov Similarly, chiral N-sulfinyl imines derived from pivaldehyde undergo highly diastereoselective radical alkylations, providing efficient access to a variety of chiral amines. researchgate.net
Table: Examples of Stereoselective Reactions Involving Pivalaldehyde Derivatives
| Chiral Auxiliary/System | Reactant | Reaction Type | Stereochemical Outcome | Ref. |
|---|---|---|---|---|
| Proline-derived oxazolidinone | Lithium enolate + Electrophile | Alkylation | High diastereoselectivity (syn) | nih.gov |
| Imidazolidinone | Lithium enolate + Electrophile | Alkylation | High diastereoselectivity (>95:5) | nih.gov |
This compound is a valuable starting material for synthesizing other classes of nitrogen-containing compounds. testbook.comnsf.gov
Amides: Through the Beckmann rearrangement, oximes can be converted into amides. masterorganicchemistry.comresearchgate.net This reaction is typically promoted by acid and involves the migration of the group anti-periplanar to the oxime's hydroxyl group. masterorganicchemistry.com For aldoximes like this compound, this rearrangement can be a reliable method to produce N-substituted amides. researchgate.net
Nitriles: this compound can be readily dehydrated to form trimethylacetonitrile (B147661) (also known as pivalonitrile). masterorganicchemistry.com This transformation can be achieved under mild conditions, for instance by treating the corresponding tosylated oxime with a mild base like triethylamine. viirj.org Microwave-assisted methods have also been developed for the efficient conversion of aldoximes to nitriles. eurjchem.com
Amines: The reduction of oximes provides a direct route to primary amines. testbook.comaakash.ac.in this compound can be reduced using various reagents, such as lithium aluminum hydride, to yield neopentylamine. testbook.com
Table: Transformations of this compound
| Starting Material | Reaction | Product | Ref. |
|---|---|---|---|
| This compound | Beckmann Rearrangement | N-substituted amides | masterorganicchemistry.comresearchgate.net |
| This compound | Dehydration | Trimethylacetonitrile | masterorganicchemistry.comviirj.org |
Stereoselective Alkylations and Diastereoselective Synthesis
Applications in Heterocyclic Chemistry
Oximes are important precursors in the synthesis of nitrogen-containing heterocyclic compounds. testbook.comnih.gov Their ability to participate in cyclization and cycloaddition reactions makes them versatile building blocks for various ring systems. nih.govresearchgate.net
Pivalaldehyde and its oxime derivatives are utilized in the construction of important five-membered heterocyclic rings like pyrazoles and oxadiazoles.
Oxadiazoles: The synthesis of 1,2,4-oxadiazoles often proceeds through the cyclization of acylated amidoximes or via 1,3-dipolar cycloaddition reactions. nih.govgoogle.com Pivaldehyde has been used as a starting material in the synthesis of novel 1,2,4-oxadiazole-containing N-pyridylpyrazole derivatives. researchgate.net
Pyrazoles and Isoxazoles: In reactions with primary nitro compounds like nitroethane, pivalaldehyde can undergo condensation to form isoxazole (B147169) derivatives. rsc.org Additionally, pivaldehyde has been employed in the synthesis of pyrazole (B372694) derivatives that also incorporate a 1,2,4-oxadiazole (B8745197) moiety. researchgate.net
The oxime functional group is a key participant in various cyclization reactions that lead to the formation of fused heterocyclic systems. nih.govnou.edu.ng These reactions often involve the generation of reactive intermediates, such as iminyl radicals, from oxime esters or ethers. nsf.govbeilstein-journals.org
Iminyl radicals generated from the homolytic cleavage of the N-O bond in oxime derivatives can undergo intramolecular cyclization onto pendant alkenes or arenes. nsf.govbeilstein-journals.org These cascade reactions are powerful tools for constructing complex polycyclic frameworks, including pyrrolines and fused nitrogen heterocycles. beilstein-journals.orgrsc.org For example, iron-catalyzed iminyl radical-triggered annulation reactions using oxime esters and alkenes have been developed to synthesize fused heterocyclic systems. beilstein-journals.org The unique reactivity of oximes also enables their participation in photochemical and electrochemical cyclizations to generate N-heterocycles. researchgate.netacs.org
Synthesis of Pyrazole and Oxadiazole Derivatives
Conjugation Strategies in Chemical Biology Research (general oxime applicability for stable linkages)
In the field of chemical biology, which aims to study and manipulate biological systems using chemical tools, the ability to selectively and stably link molecules together is paramount. tu-dresden.de Oxime ligation has emerged as a powerful and versatile conjugation strategy for this purpose. ualberta.canih.gov This chemoselective reaction involves the formation of a stable oxime bond from the condensation of an aminooxy-functionalized molecule with a carbonyl-containing partner, such as an aldehyde or a ketone. nih.gov The resulting linkage is noted for its significant stability under a wide range of physiological conditions, making it an ideal tool for creating robust bioconjugates. ualberta.canih.gov
The formation of the oxime (C=N-O) linkage is a specific type of imine-forming reaction that proceeds via a tetrahedral intermediate, followed by dehydration. nih.gov The reaction is highly chemoselective, meaning the reacting functional groups (aminooxy and carbonyl) are often unreactive with most biological functionalities, preventing unwanted side reactions with complex biomolecules. nih.gov While aldehydes and ketones are present in biological systems, the aminooxy group is an α-effect nucleophile that is generally absent, contributing to the reaction's specificity. nih.gov
A key advantage of oxime ligation is the exceptional hydrolytic stability of the resulting bond compared to other C=N double bonds, such as hydrazones. nih.govscispace.com Research comparing isostructural oximes and hydrazones derived from pivalaldehyde demonstrated this superior stability. nih.govscispace.com Pivalaldehyde is often selected for such mechanistic studies because it lacks enolizable protons, which prevents complicating side reactions like aldol condensations. nih.govscispace.com Studies have shown that the rate constant for the hydrolysis of this compound is nearly 1,000-fold lower than that of corresponding simple hydrazones. nih.gov At a neutral pD of 7.0, the hydrolysis rate constant for this compound was found to be approximately 600 times lower than that of the corresponding methylhydrazone. scispace.com This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen in a hydrazone, which makes the oxime less susceptible to protonation, a key step in acid-catalyzed hydrolysis. nih.gov
Table 1: Comparative Hydrolytic Stability of Pivalaldehyde Adducts
| Conjugate | Adduct Type | First-Order Rate Constant for Hydrolysis (k_hyd, s⁻¹) at pD 7.0 | Relative Stability (vs. Methylhydrazone) |
|---|---|---|---|
| Pivalaldehyde Methylhydrazone | Hydrazone | ~3.0 x 10⁻⁵ | 1x |
| Pivalaldehyde Acetylhydrazone | Hydrazone | ~1.5 x 10⁻⁵ | 2x |
| Pivalaldehyde Semicarbazone | Hydrazone | ~8.0 x 10⁻⁶ | ~4x |
| This compound | Oxime | ~5.0 x 10⁻⁸ | ~600x |
Data is approximated from studies by Kalia and Raines. Actual values depend on precise experimental conditions. nih.govscispace.com
The reaction kinetics are pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH ~4.5). nih.gov However, many biological applications necessitate reactions at or near neutral pH, where the rate can be slow. nih.gov To overcome this limitation, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, have been developed to significantly accelerate the ligation at physiological pH without compromising the stability of the final oxime linkage. ualberta.canih.gov
The reliability and stability of oxime ligation have led to its widespread application in creating a diverse array of bioconjugates for research. nih.gov These applications include:
Polymer-Protein Conjugates : Attaching polymers like polyethylene (B3416737) glycol (PEG) to proteins to improve their stability and pharmacokinetic properties. nih.gov
Glycoconjugates : Linking carbohydrates to proteins or lipids to study their roles in cell recognition and signaling. nih.gov
Oligonucleotide-Peptide Conjugates : Creating hybrid molecules for diagnostics and therapeutic applications. nih.gov
Protein-Protein Probes : Assembling protein complexes to investigate biological pathways. nih.gov
Radiolabeling : Incorporating PET tracers, such as ¹⁸F, into biomolecules for in vivo imaging, where the rapid and stable bond formation is critical due to the short half-life of the radioisotope. nih.gov
Biomaterials and Hydrogels : Cross-linking molecules to form hydrogels for tissue engineering and drug delivery. nih.gov
Advanced Research Directions and Emerging Areas
Development of Novel Catalytic Systems for Oxime Synthesis and Transformation
The synthesis and transformation of oximes, including pivalaldehyde oxime, are pivotal in organic synthesis. Researchers are actively developing novel catalytic systems to enhance efficiency, selectivity, and environmental friendliness.
The formation of oximes is often catalyzed by acids, with a typical pH of around 4.5 being advantageous. nih.gov However, the slow reaction rates at neutral pH, often required for biological applications, have spurred the development of more efficient catalysts. nih.gov Aromatic amines, such as aniline (B41778) derivatives, have shown more favorable catalytic properties than their aliphatic counterparts. nih.gov Recent strategies have also focused on developing substrates with substituents near the aldehyde group that can facilitate the reaction by transferring protons or trapping intermediates. nih.gov
For the transformation of oximes, transition-metal catalysis has been a significant area of focus. acs.org Asymmetric hydrogenation of oximes to produce chiral hydroxylamines is a key area, though it presents challenges due to low reactivity and controlling stereoselectivity. bohrium.com Various metal-based catalysts, including those with iridium, rhodium, and palladium, have been developed for the asymmetric hydrogenation of oximes and their ethers. bohrium.com Additionally, earth-abundant transition metals and chiral boranes are being explored as catalysts. bohrium.com For instance, a Ni(II) complex has been used for the aerobic oxidative cleavage of the C=N double bond of oximes using oxygen and pivalaldehyde. researchgate.netresearchgate.net
Green chemistry approaches are also gaining traction, utilizing natural acids and environmentally benign catalysts. ijprajournal.com Methods using natural acid catalysts from sources like Vitis lanata and Mangifera indica have been explored for oxime synthesis. ijprajournal.com Heterogeneous catalysts, such as those derived from animal bone meal, offer advantages like mild reaction conditions, short reaction times, and recyclability. jmaterenvironsci.com Electrosynthesis is another emerging sustainable method, with systems using zinc-based catalysts for the one-step synthesis of oximes from nitrites and aldehydes/ketones in acidic electrolytes. rsc.orgacs.org
Table 1: Comparison of Catalytic Systems for Oxime Synthesis
| Catalyst Type | Advantages | Disadvantages | References |
| Acid Catalysis | Well-established, effective at optimal pH | Slow at neutral pH, may not be suitable for all substrates | nih.gov |
| Aniline Derivatives | More effective than aliphatic amines | May require specific reaction conditions | nih.gov |
| Transition Metals (Ir, Rh, Pd) | High efficiency and selectivity in hydrogenation | Can be expensive, potential for metal contamination | bohrium.com |
| Earth-Abundant Metals/Boranes | Lower cost, more sustainable | Still under development, may have lower activity | bohrium.com |
| Natural Acids | Environmentally friendly, readily available | May have lower yields or require optimization | ijprajournal.com |
| Heterogeneous Catalysts | Recyclable, mild conditions, low cost | May have lower activity than homogeneous catalysts | jmaterenvironsci.com |
| Electrosynthesis | Sustainable, high yield and selectivity | Requires specialized equipment | rsc.orgacs.org |
| Enzymatic Catalysis | High selectivity, mild conditions | Can be expensive, limited substrate scope | rsc.org |
Expanding the Scope of Oxime Radical Chemistry
The chemistry of oxime radicals, particularly those derived from this compound and its esters, is a rapidly growing field. The relatively weak N-O bond in oximes makes them excellent precursors for generating iminyl radicals under mild conditions, often using photoredox catalysis. mdpi.comresearchgate.net
These iminyl radicals can participate in a variety of transformations, including intramolecular hydrogen atom transfer (HAT) and C-C bond cleavage. researchgate.net The 1,5-HAT process allows for the functionalization of remote C(sp³)–H bonds, which is a significant challenge in organic synthesis. researchgate.net For example, visible-light photoredox catalysis has enabled the selective alkenylation of unactivated C(sp³)–H bonds. researchgate.net
The ring-opening of cyclobutanone (B123998) oximes, triggered by an iminyl radical, is another powerful strategy. This process generates a distal cyano-substituted alkyl radical that can be trapped by small molecules like SO₂, CO, or O₂. rsc.org This has led to the development of novel methods for cyanoalkylsulfonylation, cyanoalkylcarbonylation, and cyanoalkoxylation. rsc.org
The addition of radicals to the C=N double bond of oximes is another area of active research. researchgate.net For instance, intermolecular carbon radical addition to aldoxime ethers can proceed smoothly in the presence of a Lewis acid like BF₃·OEt₂. researchgate.net The delocalization of the unpaired electron in oxime radicals allows them to form both C-O and C-N bonds, leading to the synthesis of diverse nitrogen-containing heterocycles. d-nb.infonih.gov
Recent advancements have also focused on the difunctionalization of olefins using radicals derived from oxime esters. acs.org Acyl radicals generated from oxime esters under visible light irradiation can add to styrenes, followed by the addition of a nucleophile, to create complex molecules with high atom economy. acs.org
Computational Design of Oxime-Based Reagents and Reactions
Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding and predicting the behavior of oximes in chemical reactions. nih.govrsc.org These studies provide valuable insights into reaction mechanisms, transition states, and the factors that control selectivity.
For instance, DFT calculations have been used to elucidate the mechanism of oxime formation, confirming the role of proton catalysis and the formation of a tetrahedral intermediate. nih.gov In the context of pivalaldehyde's unique reactivity in multicomponent crotylation reactions, computational studies at the B3LYP/6-31+G(d) level of theory have shown that the observed syn selectivity arises from an SN1-type mechanism involving an O-methyl-substituted carboxenium ion. chemicalbook.com
Computational methods are also employed to study the properties and reactivity of oxime radicals. rsc.orgchemrxiv.org These calculations help in understanding the factors that influence the stability of these radicals and their propensity to undergo specific reaction pathways, such as HAT or cyclization. researchgate.net The bond dissociation energies (BDEs) of the O-H bond in oximes have been determined computationally, revealing that BDE decreases with increasing steric bulk of the substituents. d-nb.info
Furthermore, computational design is being used to develop new oxime-based reagents. rsc.orgchemrxiv.org By modeling the interaction between an oxime anion and an aryl radical, researchers have designed an oxime-based hydroxylation reagent that can convert aryl halides to phenols under transition-metal-free conditions. rsc.orgchemrxiv.org Ab-initio DFT calculations are also being used to explore the reaction pathways of oxime metathesis, both in neutral and protonated systems, to understand the reaction mechanism. rsc.org
Environmental Transformation Pathways of Chemically Related Aldehydes and Oximes
The environmental fate of aldehydes and oximes is an area of growing importance. Aldehydes can be introduced into the environment through various industrial and natural processes. scirp.org Their degradation in the atmosphere is primarily driven by reactions with hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and chlorine (Cl) atoms. researchgate.net Pivalaldehyde, for example, undergoes atmospheric degradation, and its reaction pathways have been the subject of chemical studies. datapdf.com
In aqueous environments, the transformation of aldehydes and oximes can be influenced by microbial activity. nih.govresearchgate.net Some bacteria possess the aldoxime-nitrile pathway, which involves the dehydration of an aldoxime to a nitrile by an aldoxime dehydratase, followed by hydrolysis of the nitrile. nih.gov This pathway is significant for the detoxification of these compounds in the environment.
The stability and volatility of oximes are also important environmental considerations. mdpi.com Oximes generally exhibit greater chemical stability and lower volatility compared to their corresponding aldehydes, which could affect their persistence and transport in the environment. mdpi.com
The use of certain oximes in decontamination applications, such as for organophosphate pesticides, highlights another aspect of their environmental relevance. ajchem-a.com While effective in breaking down harmful substances, the environmental fate of the oxime decontaminants themselves and their degradation products requires careful consideration to avoid secondary pollution. ajchem-a.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for pivalaldehyde oxime, and how can purity be validated?
- Methodological Guidance : Synthesis typically involves condensation of pivalaldehyde with hydroxylamine under acidic or neutral conditions. Key parameters include stoichiometric control of reactants, temperature (20–40°C), and solvent selection (e.g., ethanol/water mixtures). For purity validation, use gas chromatography (GC) with flame ionization detection to assess yield and ¹H/¹³C NMR to confirm structural integrity. Cross-reference with literature melting points and IR spectra for consistency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Guidance :
- FTIR : Identify oxime functional groups (C=N stretch ~1640–1690 cm⁻¹) and hydroxyl peaks (~3200–3550 cm⁻¹).
- NMR : Look for imine proton signals (δ 7.5–8.5 ppm in ¹H NMR) and quaternary carbon signals (δ ~80–100 ppm in ¹³C NMR).
- GC-MS : Confirm molecular ion peaks (m/z ~101 for this compound) and fragmentation patterns. Compare retention times with standards to rule out isomerization .
Q. How should researchers design experiments to minimize side reactions during synthesis?
- Methodological Guidance :
- Control pH to avoid decomposition (neutral to mildly acidic conditions preferred).
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or in situ FTIR.
- Optimize reaction time: Prolonged heating may promote rearrangement, as observed in superacid media .
Advanced Research Questions
Q. What computational models explain the carbocationic rearrangement of protonated this compound in acidic media?
- Methodological Guidance :
- Use density functional theory (DFT) to map energy profiles for rearrangement pathways.
- Solvent effects (e.g., superacid media like HF complexes) stabilize carbocation intermediates, facilitating isomerization to methyl isopropyl ketone derivatives.
- Validate models with experimental data from GC-FTIR and isotopic labeling studies .
Q. How can dynamic molecular interconversion of oxime isomers be tracked experimentally?
- Methodological Guidance :
- GC-FTIR with multivariate curve resolution (MCR) : Resolve overlapping chromatographic peaks by analyzing wavenumber-selective responses (e.g., 1640–1690 cm⁻¹ for C=N).
- Variable-temperature studies: Monitor elution behavior at 30–150°C to observe isomer equilibration.
- Compare kinetic data with Arrhenius plots to estimate activation energies .
Q. What strategies resolve contradictions in reported stability data for this compound?
- Methodological Guidance :
- Systematic error analysis : Quantify uncertainties in pH, solvent polarity, and temperature control.
- Reproduce studies using standardized protocols (e.g., IUPAC guidelines for oxime synthesis).
- Cross-validate with multiple techniques (e.g., NMR, XRD for crystal structure analysis) to confirm stability under identical conditions .
Q. How can researchers design reproducible studies on this compound’s reactivity?
- Methodological Guidance :
- Pre-sampling plans : Define sampling intervals, aliquot sizes, and homogenization methods to minimize subsampling errors.
- Document all variables (e.g., solvent purity, humidity) in supplemental materials.
- Use error propagation models to calculate confidence intervals for kinetic or thermodynamic data .
Methodological Best Practices
- Data Reporting : Include raw spectra, chromatograms, and computational input files in supplementary materials. Follow Beilstein Journal of Organic Chemistry guidelines for compound characterization .
- Literature Review : Prioritize primary sources (e.g., Journal of Organic Chemistry) over secondary summaries. Use tools like SciFinder to track citation networks for mechanistic studies .
- Ethical Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
